molecular formula C24H22N2O4S B2536954 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941967-36-8

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide

Cat. No.: B2536954
CAS No.: 941967-36-8
M. Wt: 434.51
InChI Key: YCARPPJTBWBPDJ-UHFFFAOYSA-N
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Description

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structure, which combines a benzoxazole moiety with a tosylbutanamide group. This unique combination contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of benzoxazole derivatives. The presence of the benzoxazole moiety contributes significantly to its biological properties, as it is known for various pharmacological activities. The compound's structure can be described as follows:

  • Chemical Formula : C19H20N2O3S
  • Molecular Weight : 348.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate various signaling pathways, which may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : Benzoxazole derivatives have been reported to possess antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

Anticancer Activity

Research has indicated that benzoxazole derivatives, including this compound, exhibit anticancer properties. A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

A series of studies have highlighted the neuroprotective potential of benzoxazole derivatives against β-amyloid-induced toxicity in neuronal cells. For instance, compounds similar to this compound were found to protect PC12 cells from apoptosis induced by β-amyloid peptides through modulation of the Akt/GSK-3β/NF-κB signaling pathway .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with other related benzoxazole derivatives is provided below:

Compound NameStructureIC50 (µM) for AChEIC50 (µM) for BuChEBiological Activity
This compoundStructureTBDTBDAnticancer, Neuroprotective
2-(benzo[d]oxazol-2-yl)anilineStructure33.65 ± 3.5035.80 ± 4.60Antimicrobial, Anticancer
4,4’-Bis(2-benzoxazolyl)stilbeneTBDTBDTBDAntioxidant

Case Studies and Research Findings

  • Neuroprotection Against Alzheimer's Disease : A study involving benzo[d]oxazole derivatives showed that these compounds could significantly reduce the expression of neurotoxic factors associated with Alzheimer's disease in vitro and in vivo models .
  • Antimicrobial Properties : Other studies have reported that benzoxazole derivatives exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in B16F10 melanoma cells, revealing dose-dependent responses that indicate its potential as an anticancer agent .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17-8-14-20(15-9-17)31(28,29)16-4-7-23(27)25-19-12-10-18(11-13-19)24-26-21-5-2-3-6-22(21)30-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCARPPJTBWBPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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